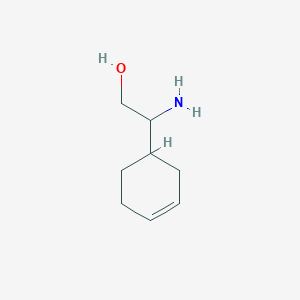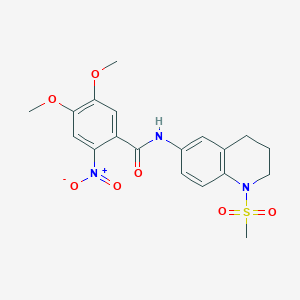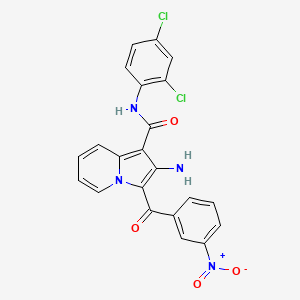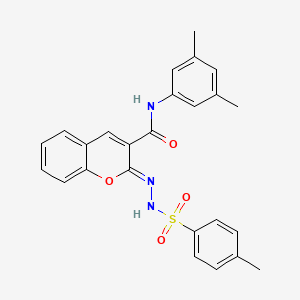
2-Amino-2-cyclohex-3-en-1-ylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-cyclohex-3-en-1-ylethanol is a chemical compound with the molecular formula C8H15NO. It is also known as ACE or 2-ACE. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine and materials science. In
Scientific Research Applications
Stereocontrolled Preparation Methods : Cyclohex-2-enol reacts under Mitsunobu reaction conditions to give products leading to trisubstituted cyclohexanes. These adducts are used to produce a range of amino alcohols in a stereocontrolled manner (Sammes & Thetford, 1989).
Synthesis of Heterocycles : Synthesis of unusual heterocycles has been achieved by reacting amines with specific cyclohex-2-enone derivatives, yielding high yields of quinoline derivatives (Majumdar & Samanta, 2001).
Formation of Aminocyclitols : Utilizing 2-azidocyclooct-3-en-1-ol, various aminocyclitols have been synthesized. The mechanism of formation of these products has been thoroughly investigated (Karavaizoglu & Salamci, 2020).
Photochemical Reactions : Photolysis of alkynylcyclohex-2-enones has been studied, leading to the formation of hexahydro-naphthalenones, showing the potential of cyclohex-2-enone derivatives in photochemical applications (Witte & Margaretha, 1999).
Interaction with Cyclodextrins : Amino acid derivatives of cyclohex-2-enone have been used to study their interactions with cyclodextrins, revealing insights into molecular binding and equilibrium constants (Mrozek et al., 2002).
Stereoselective Epoxidation : Studies on stereoselective epoxidation of cyclohex-3-en-1-ol derivatives have been conducted, providing routes to synthesize various amino alcohols (Da Silva Pinto et al., 2017).
Synthesis of Cyclohexene Derivatives : Research on the synthesis of cyclohexene derivatives via reactions with amines has been explored, demonstrating a range of possible chemical transformations (Timokhina et al., 2008).
Safety And Hazards
properties
IUPAC Name |
2-amino-2-cyclohex-3-en-1-ylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-8(6-10)7-4-2-1-3-5-7/h1-2,7-8,10H,3-6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEQQOSWTPGIBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-cyclohex-3-en-1-ylethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl (5S,8R)-2,4-dioxo-1,3-diazaspiro[4.4]nonane-8-carboxylate](/img/structure/B2363850.png)
![4-cyclopropyl-3-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2363851.png)
![3-[2-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride](/img/structure/B2363852.png)
![Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate](/img/structure/B2363853.png)





![4-[(3,4-dichlorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2363866.png)
![(E)-5-chloro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2363867.png)
![butyl 6-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2363869.png)